2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a (Z)-configured thiazolidinone moiety. Key structural elements include:
- 2-Methoxyethyl amino group: Enhances solubility and influences hydrogen-bonding interactions .
- 4-Methoxyphenyl ethyl substituent: Modulates electronic properties and steric bulk in the thiazolidinone ring .
- Z-configuration of the thiazolidinone-methylidene group: Critical for maintaining planar geometry, enabling π-π stacking with biological targets .
The compound’s bioactivity is hypothesized to arise from its dual pharmacophoric motifs: the pyrido-pyrimidinone (a kinase-binding scaffold) and the thioxo-thiazolidinone (a redox-active moiety) .
Properties
CAS No. |
618077-12-6 |
|---|---|
Molecular Formula |
C25H26N4O4S2 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O4S2/c1-16-5-4-12-28-22(16)27-21(26-11-14-32-2)19(23(28)30)15-20-24(31)29(25(34)35-20)13-10-17-6-8-18(33-3)9-7-17/h4-9,12,15,26H,10-11,13-14H2,1-3H3/b20-15- |
InChI Key |
SYZADAOEBKRIPD-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)NCCOC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Findings from Comparative Studies
Bioactivity Clustering: Hierarchical clustering of 37 small molecules revealed that compounds with pyrido-pyrimidinone and thiazolidinone motifs (like the target compound) group together due to shared kinase-inhibitory and redox-modulating profiles. This clustering correlates strongly with structural similarity, particularly in the thiazolidinone substituents .
Ag/AgCl). However, the 4-methoxyphenethyl group increases steric hindrance, slightly shifting the redox peak compared to simpler analogues .
Similarity Indexing: Using Tanimoto coefficients (Morgan fingerprints), the target compound shows 85% similarity to 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]}methyl-4H-pyrido[1,2-a]pyrimidin-4-one . The methoxy-to-hydroxy substitution reduces the Tanimoto score by 12%, highlighting the sensitivity of similarity metrics to minor structural changes .
Docking Affinity Variability: Molecular docking studies on thiazolidinone derivatives demonstrate that even small substituent changes (e.g., methoxy vs. hydroxyethyl) alter binding affinities by up to 2.5 kcal/mol. The target compound’s 4-methoxyphenethyl group enhances hydrophobic interactions with kinase ATP-binding pockets, outperforming phenyl-substituted analogues by 15–20% in binding free energy .
Data Tables
Table 2: Comparative Bioactivity and Physicochemical Properties
Biological Activity
The compound 2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The structure of the compound features multiple functional groups that contribute to its biological activity. The key components include:
- Pyrido[1,2-a]pyrimidine core : Known for various biological activities.
- Thiazolidinone moiety : Often associated with anti-inflammatory and antimicrobial properties.
- Methoxyethyl and methoxyphenyl substituents : These groups may enhance solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone structures have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacteria Type | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition zone observed | |
| Escherichia coli | Significant antibacterial activity |
The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory effects. The thiazolidinone ring is known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at Koya University demonstrated that derivatives of thiazolidinones effectively inhibited the growth of pathogenic bacteria. The study utilized agar diffusion methods to assess antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results for the compound . -
Mechanism of Action Investigation :
Another research effort focused on understanding the mechanism by which similar compounds exert their effects on myeloperoxidase (MPO) activity, a key player in inflammatory processes. The findings suggested that these compounds could serve as potent MPO inhibitors, thereby reducing oxidative stress in inflammatory conditions .
Pharmacological Implications
The biological activities exhibited by this compound suggest potential therapeutic applications in:
- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
- Inflammatory Disorders : As a treatment option for conditions characterized by excessive inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
